
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BBD or BrBzD. This compound belongs to the class of imidazolidine-2,4-dione derivatives and has a molecular formula of C13H15BrN2O2.
Mecanismo De Acción
The mechanism of action of BBD is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. BBD has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases.
Biochemical and Physiological Effects:
BBD has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta (a protein associated with Alzheimer's disease), and protect neurons from oxidative stress (a key feature of Parkinson's disease).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BBD in lab experiments is its ability to selectively target specific signaling pathways without affecting normal cells. However, BBD has some limitations, including its poor solubility in water and low bioavailability.
Direcciones Futuras
There are several potential future directions for research on BBD. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the identification of new therapeutic applications for BBD, particularly in the treatment of neurodegenerative diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of BBD are needed to determine its safety and efficacy in clinical settings.
In conclusion, 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is a promising compound that has shown potential in various scientific research applications. Its unique chemical structure and therapeutic properties make it an attractive target for future research in the field of drug discovery and development.
Métodos De Síntesis
The synthesis of 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione involves the reaction of 4-bromobenzylamine with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a suitable catalyst. The resulting compound is purified by recrystallization and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
The unique chemical structure of BBD has made it an attractive compound for scientific research. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BBD has also been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUXRJPDLVDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

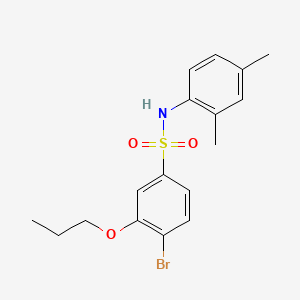
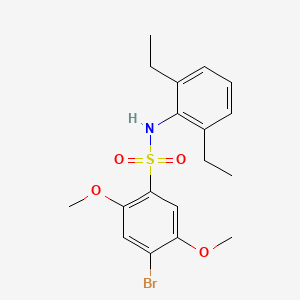

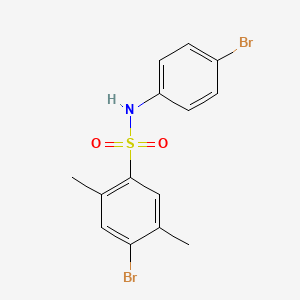
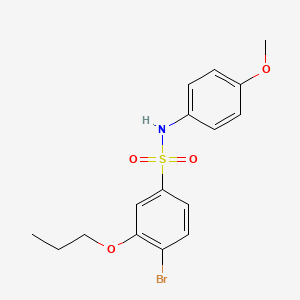
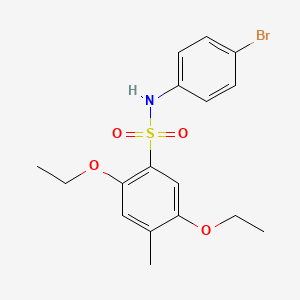
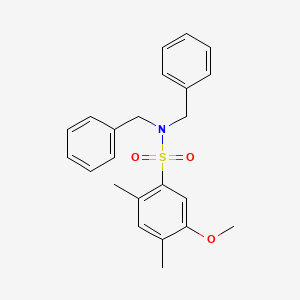
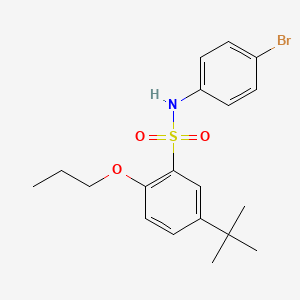
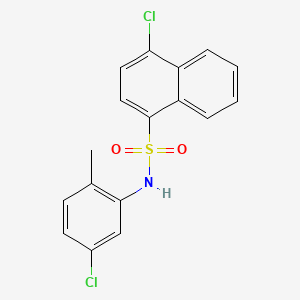


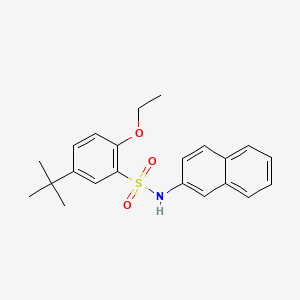
![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)